![molecular formula C9H14Cl2N2 B1341811 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 5177-43-5](/img/structure/B1341811.png)

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

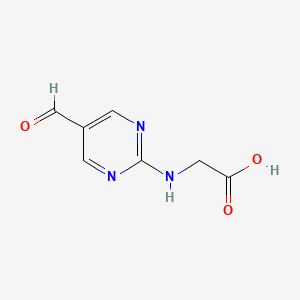

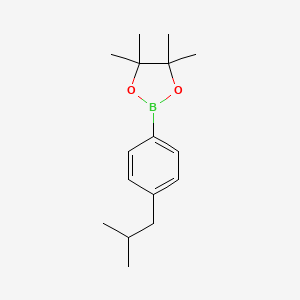

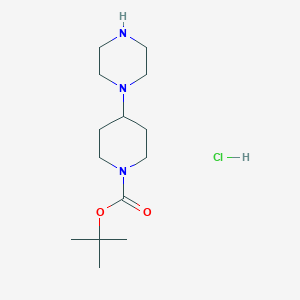

“2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound with the linear formula C9H12N2 . It is also known by its IUPAC name "2,3,4,5-tetrahydro-1H-1,4-benzodiazepine" .

Synthesis Analysis

The synthesis of benzodiazepines, including “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine”, has been described in various studies . One method involves a continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another approach involves a tandem Michael-type addition–intramolecular aza-Wittig sequence .Molecular Structure Analysis

The molecular structure of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” has been analyzed in several studies . The InChI code for this compound is "1S/C9H12N2/c1-2-4-9-8 (3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2" .Chemical Reactions Analysis

The chemical reactions involving “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” are complex and can involve various intermediates and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” have been reported . It has a molecular weight of 148.21 , and its density is 1.0±0.1 g/cm3 . The boiling point is 289.7±19.0 °C at 760 mmHg .Applications De Recherche Scientifique

Cardiovascular Applications

Tetrahydrobenzo[b]azepines, which include the compound , are found in a variety of medicines used in the treatment of cardiovascular diseases. They have been utilized in the synthesis of drugs like evacetrapib, benazepril, and tolvaptan .

Pharmacological Applications

Benzodiazepines, closely related to this compound, have significant applications in the pharmaceutical industry. They are used as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists.

Anticancer Research

Substituted benzoxazepines, which share a similar structure with our compound of interest, have shown potential in curbing diseases such as cancer . Novel derivatives have been designed and synthesized for their antitumor properties .

Synthesis of Novel Ring Systems

The compound has been used in the synthesis of new heterocyclic ring systems like pyrimidotriazolobenzodiazepine using microwave irradiation .

Flow Chemistry Applications

In the field of flow chemistry, this compound has been considered for use in column reactors as part of the synthesis process .

Mécanisme D'action

Target of Action

It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .

Biochemical Pathways

Benzodiazepines are known to modulate the gabaergic neurotransmission, which plays a crucial role in the inhibition of the central nervous system .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

Benzodiazepines typically increase the frequency of the chloride channel opening events, leading to hyperpolarization of the neuron and resulting in sedative and anxiolytic effects .

Safety and Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRATFCJCUYIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591267 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride | |

CAS RN |

5177-43-5 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)